Ethyl 2-({[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-{2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazine ring is then functionalized with a thiol group to form the thioether linkage.
Amidation: The thiol-functionalized triazine is reacted with an acyl chloride or anhydride to form the amide bond.
Thiophene Ring Formation: The thiophene ring is synthesized separately and then coupled with the triazine derivative.
Esterification: Finally, the ester group is introduced through esterification reactions involving ethanol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the carbonyl groups in the triazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical transformations.
Biology
The compound’s potential biological activity, particularly due to the triazine ring, makes it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets.
Industry
In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ETHYL 2-{2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazine ring could be involved in hydrogen bonding or π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO]-3-OXOBUTANOATE
- 2-[3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YLOXY)PHENYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO[1,2,4]TRIAZINE-6-CARBONITRILE
Uniqueness
ETHYL 2-{2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]ACETAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a triazine ring, a thiophene ring, and an ester group. This structural arrangement is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H16N4O5S2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H16N4O5S2/c1-4-23-13(21)9-6(2)7(3)25-11(9)15-8(19)5-24-12-10(20)16-14(22)18-17-12/h4-5H2,1-3H3,(H,15,19)(H2,16,18,20,22) |
InChI Key |
VZAKKBGCDGRZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=O)NC2=O |
Origin of Product |
United States |
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